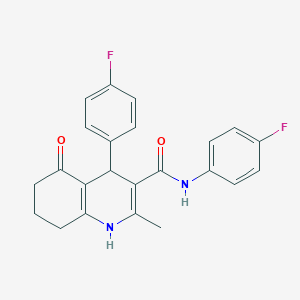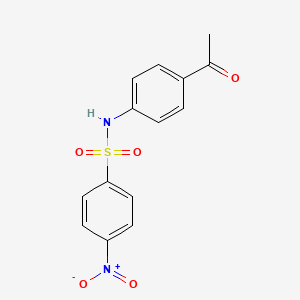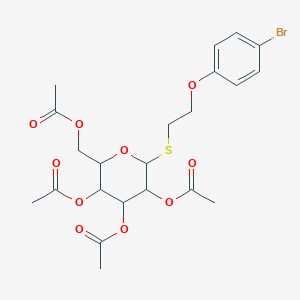![molecular formula C22H19BrN2O4S B11647995 (5E)-1-(3-bromophenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11647995.png)
(5E)-1-(3-bromophenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-1-(3-ブロモフェニル)-5-[3-エトキシ-4-ヒドロキシ-5-(プロプ-2-エン-1-イル)ベンジリデン]-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオンは、化学、生物学、医学などの様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ブロモフェニル基、エトキシ-ヒドロキシ-ベンジリデン部分、およびチオキソジヒドロピリミジンコアを含むユニークな構造を特徴としており、研究者にとって興味深い対象となっています。
準備方法
合成経路と反応条件
(5E)-1-(3-ブロモフェニル)-5-[3-エトキシ-4-ヒドロキシ-5-(プロプ-2-エン-1-イル)ベンジリデン]-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオンの合成は、通常、多段階有機反応を伴います。このプロセスは、ブロモフェニルとエトキシ-ヒドロキシ-ベンジリデンの中間体の調製から始まり、続いて制御された条件下でチオキソジヒドロピリミジン前駆体との縮合が行われます。これらの反応に使用される一般的な試薬には、臭素、エチルアルコール、および目的の生成物の形成を促進する様々な触媒が含まれます。
工業的製造方法
この化合物の工業的製造には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。連続フローリアクターや自動合成システムなどの技術を使用して、生産プロセスを合理化し、コストを削減し、環境への影響を最小限に抑えることができます。
化学反応の分析
反応の種類
(5E)-1-(3-ブロモフェニル)-5-[3-エトキシ-4-ヒドロキシ-5-(プロプ-2-エン-1-イル)ベンジリデン]-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化して、対応する酸化物を形成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を用いて行うことができます。
置換: ブロモフェニル基は、アミンやチオールなどの求核剤と求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、酸性または塩基性条件。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、無水条件。
置換: アミン、チオール、極性溶媒、高温。
生成される主要な生成物
科学研究への応用
(5E)-1-(3-ブロモフェニル)-5-[3-エトキシ-4-ヒドロキシ-5-(プロプ-2-エン-1-イル)ベンジリデン]-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオンには、いくつかの科学研究への応用があります。
化学: より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について調査されています。
医学: そのユニークな化学構造により、様々な疾患に対する潜在的な治療薬として検討されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
(5E)-1-(3-bromophenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(5E)-1-(3-ブロモフェニル)-5-[3-エトキシ-4-ヒドロキシ-5-(プロプ-2-エン-1-イル)ベンジリデン]-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節し、様々な生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、現在も研究中です。
類似の化合物との比較
類似の化合物
酢酸エチル: エステル官能基が類似したより単純な化合物。
アセチルアセトン: ケト-エノール互変異性があり、チオキソジヒドロピリミジンコアと類似しています。
ジケテン: 様々な有機化合物の合成に使用され、目的化合物の合成経路と類似しています。
独自性
(5E)-1-(3-ブロモフェニル)-5-[3-エトキシ-4-ヒドロキシ-5-(プロプ-2-エン-1-イル)ベンジリデン]-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオンは、複数の官能基と芳香環を組み合わせた複雑な構造により、より単純な化合物には見られないユニークな化学的および生物学的特性を備えています。
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the thioxodihydropyrimidine core.
Diketene: Used in the synthesis of various organic compounds, similar to the synthetic routes of the target compound.
Uniqueness
(5E)-1-(3-bromophenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its complex structure, which combines multiple functional groups and aromatic rings, providing unique chemical and biological properties not found in simpler compounds.
特性
分子式 |
C22H19BrN2O4S |
|---|---|
分子量 |
487.4 g/mol |
IUPAC名 |
(5E)-1-(3-bromophenyl)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H19BrN2O4S/c1-3-6-14-9-13(11-18(19(14)26)29-4-2)10-17-20(27)24-22(30)25(21(17)28)16-8-5-7-15(23)12-16/h3,5,7-12,26H,1,4,6H2,2H3,(H,24,27,30)/b17-10+ |
InChIキー |
GDTPHYPUTWZVAR-LICLKQGHSA-N |
異性体SMILES |
CCOC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Br |
正規SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B11647914.png)


![N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11647923.png)
![2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B11647925.png)

![(4Z)-1-(3,4-dimethylphenyl)-4-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzylidene}pyrazolidine-3,5-dione](/img/structure/B11647942.png)

![1-benzyl-5-({3-[benzyl(dimethyl)ammonio]propyl}carbamoyl)-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11647948.png)
![N-(2,3-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11647951.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11647952.png)

![methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11647960.png)
![Ethyl 2-{[(3-bromophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647984.png)
